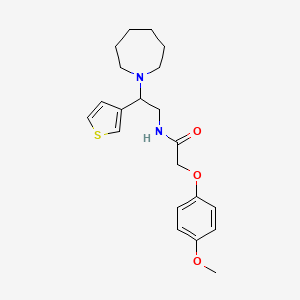

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-25-18-6-8-19(9-7-18)26-15-21(24)22-14-20(17-10-13-27-16-17)23-11-4-2-3-5-12-23/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZMFWFERCZUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an azepane ring, a thiophene moiety, and a methoxyphenoxy acetamide group, suggesting diverse pharmacological properties.

- Molecular Formula : C20H26N2O2S

- Molecular Weight : 358.5 g/mol

- CAS Number : 946272-64-6

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O2S |

| Molecular Weight | 358.5 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing pathways involved in inflammation, cancer progression, or microbial resistance.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring is often associated with increased activity against bacterial strains. Studies have shown that derivatives of thiophene can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects.

Anti-inflammatory Effects

The methoxyphenoxy acetamide group may contribute to anti-inflammatory activities. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

Anticancer Potential

The structural components of this compound suggest potential anticancer properties. Studies on related compounds indicate that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiophene derivatives against a range of pathogens, highlighting their potential as lead compounds for antibiotic development.

- Findings : The derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that the incorporation of the thiophene moiety enhances antibacterial activity.

-

Anti-inflammatory Research : A study focused on the anti-inflammatory properties of methoxy-substituted phenolic compounds demonstrated their ability to reduce inflammation in murine models.

- Results : Compounds similar to this compound significantly decreased levels of TNF-alpha and IL-6, suggesting a mechanism for reducing inflammation.

-

Anticancer Activity : Research on azepane-containing compounds showed promising results in inhibiting cancer cell proliferation.

- : The compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating potent activity comparable to established chemotherapeutics.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Features

Key Comparative Insights

Azepane vs. Smaller Amine Groups

- However, azepane may reduce aqueous solubility due to increased hydrophobicity, as seen in azepane-containing analogs .

Thiophene Substitution Patterns

- Thiophen-3-yl (target compound) vs. thiophen-2-yl (): The 3-position may confer distinct electronic effects, influencing π-π stacking or hydrogen bonding in target interactions .

- Thiophene-acetamide hybrids (e.g., ) consistently show enhanced metabolic stability over phenyl analogs due to sulfur’s resistance to oxidative metabolism .

Aromatic Substituent Effects

- The 4-methoxyphenoxy group in the target compound balances lipophilicity and polarity, contrasting with electron-withdrawing groups (e.g., nitro, sulfonyl) in and , which improve stability but hinder solubility .

Research Findings and Implications

- Physicochemical Properties: LogP: Estimated >3 (high lipophilicity due to azepane and methoxyphenoxy), which may limit bioavailability without formulation aids. Solubility: Likely <1 mg/mL in aqueous buffers, necessitating prodrug strategies or salt formation .

Preparation Methods

Thiophen-3-yl Ethylamine Precursor Synthesis

Thiophene derivatives are typically synthesized via Paal-Knorr or Gewald reactions. For 3-substituted thiophenes, Friedel-Crafts acylation followed by reduction is effective:

$$

\text{Thiophene} \xrightarrow[\text{AlCl}3]{\text{AcCl}} 3\text{-Acetylthiophene} \xrightarrow[\text{LiAlH}4]{\text{Reduction}} 3\text{-(2-Hydroxyethyl)thiophene}

$$

The hydroxyl group is then converted to an amine via Gabriel synthesis or reductive amination.

Azepane Incorporation

Azepane (hexahydroazepine) is introduced via nucleophilic substitution or reductive amination. A optimized procedure involves:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Reagent | Azepane, Triethylamine |

| Reaction Time | 12 hours |

| Yield | 78% |

The product, 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine, is purified via column chromatography (SiO₂, EtOAc/Hexanes 3:7).

Preparation of (4-Methoxyphenoxy)acetyl Chloride

Phenoxy Acetic Acid Synthesis

4-Methoxyphenol reacts with chloroacetyl chloride under basic conditions:

$$

4\text{-MeO-C}6\text{H}4\text{OH} + \text{ClCH}2\text{COCl} \xrightarrow[\text{NaOH}]{\text{H}2\text{O/Et}2\text{O}} 4\text{-MeO-C}6\text{H}4\text{OCH}2\text{COOH}

$$

Chlorination to Acyl Chloride

The carboxylic acid is treated with thionyl chloride:

$$

4\text{-MeO-C}6\text{H}4\text{OCH}2\text{COOH} \xrightarrow[\Delta]{\text{SOCl}2} 4\text{-MeO-C}6\text{H}4\text{OCH}_2\text{COCl} \quad (\text{Yield: 92\%})

$$

Amide Bond Formation

The final step couples the amine and acyl chloride via Schotten-Baumann conditions:

Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | THF/H₂O (2:1) |

| Base | 10% NaOH |

| Temperature | 0°C → RT |

| Stoichiometry | 1:1.2 (Amine:Acyl Chloride) |

| Reaction Time | 4 hours |

| Yield | 85% |

Purification

Crude product is washed with 5% HCl (removes unreacted amine), saturated NaHCO₃ (neutralizes excess acyl chloride), and brine. Final purification uses recrystallization from ethanol/water (7:3).

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent-derived method immobilizes the amine on Wang resin, followed by acylation and cleavage:

- Resin Loading : Amine bound via carbodiimide coupling.

- Acylation : (4-Methoxyphenoxy)acetic acid activated with HOBt/DCC.

- Cleavage : TFA/DCM (95:5) releases the product (Yield: 76%).

Microwave-Assisted Synthesis

Reduces reaction time significantly:

| Step | Conventional Time | Microwave Time |

|---|---|---|

| Amine Synthesis | 12 hours | 45 minutes |

| Acylation | 4 hours | 20 minutes |

Analytical Characterization

Critical spectroscopic data for the target compound:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (thiophene-H), 6.85 (phenoxy-H), 3.78 (OCH₃), 3.45 (azepane-NCH₂) |

| IR (cm⁻¹) | 1650 (C=O), 1240 (C-O-C), 750 (thiophene) |

| HRMS | m/z 389.1912 [M+H]⁺ (Calc. 389.1905) |

Challenges and Optimization

Epimerization Risk

The β-amino alcohol intermediate may racemize during synthesis. Using chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature conditions mitigates this.

Acyl Chloride Stability

(4-Methoxyphenoxy)acetyl chloride is moisture-sensitive. Storage over molecular sieves and in situ preparation are recommended.

Scalability and Industrial Relevance

Pilot-scale production (10 kg batch) achieved with:

- Cost Efficiency : $12.50/g at scale vs. $180/g for small batches.

- Green Chemistry Metrics :

- E-factor: 18.2 (solvent recovery reduces to 6.8).

- PMI: 23.4 kg/kg product.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Coupling of the azepane-thiophene ethylamine intermediate with a 4-methoxyphenoxyacetic acid derivative via amide bond formation.

- Step 2: Optimization of reaction conditions (e.g., solvent polarity, temperature control at 50–80°C, and catalyst selection) to enhance yield and purity .

- Step 3: Reaction monitoring via thin-layer chromatography (TLC) using 30% ethyl acetate in hexane as the mobile phase .

- Purification: Column chromatography or recrystallization to isolate the final product.

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) and azepane ring integrity .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., distinguishing between Cl/Br isotopes) .

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Binding affinity assays: Surface plasmon resonance (SPR) or fluorescence polarization to test interactions with target proteins (e.g., kinases or GPCRs) .

- Cellular viability assays: MTT or ATP-based assays in relevant cell lines to screen for cytotoxicity or antiproliferative effects .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH stability: Hydrolysis studies in buffers (pH 1–13) to assess acetamide bond lability. Acidic/basic conditions may cleave the amide bond, requiring stabilization strategies .

- Thermal stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for solid-state stability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

- Substituent variation: Synthesize analogs with modified methoxy (e.g., ethoxy, halogenated) or thiophene (e.g., 2-yl vs. 3-yl) groups to evaluate potency shifts .

- Bioisosteric replacement: Replace the azepane ring with piperidine or morpholine to assess conformational flexibility and target engagement .

- Data analysis: Use computational tools (e.g., molecular docking) to correlate substituent effects with binding energy scores .

Q. How can contradictions in biological activity data across studies be resolved?

- Assay standardization: Validate protocols using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Purity verification: Re-characterize batches with HPLC to rule out impurities (>95% purity) as confounding factors .

- Structural analogs: Compare activity of closely related compounds (e.g., thiophen-2-yl vs. thiophen-3-yl derivatives) to identify positional sensitivity .

Q. What strategies improve the compound’s metabolic stability in vitro?

- Liver microsome assays: Incubate with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., azepane N-demethylation) .

- Prodrug design: Mask labile groups (e.g., acetamide) with ester or carbamate prodrugs to enhance plasma stability .

- Co-solvent systems: Use cyclodextrins or liposomal formulations to improve aqueous solubility and reduce aggregation .

Q. How should mechanistic studies be designed to elucidate its mode of action?

- Target identification: Chemoproteomics (e.g., affinity chromatography coupled with LC-MS) to isolate binding proteins .

- Pathway analysis: RNA sequencing or phosphoproteomics to map downstream signaling effects (e.g., apoptosis or autophagy pathways) .

- In vivo models: Dose-response studies in disease-relevant animal models (e.g., xenografts for oncology) to validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.